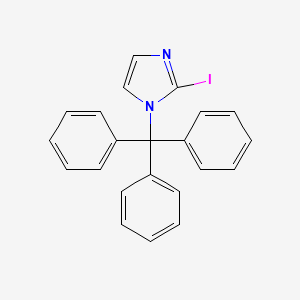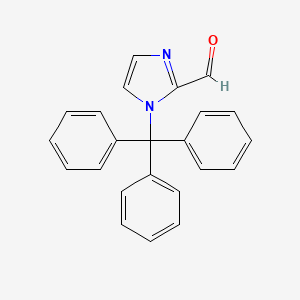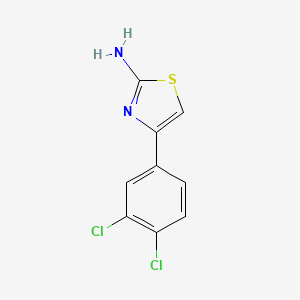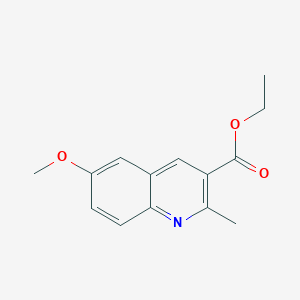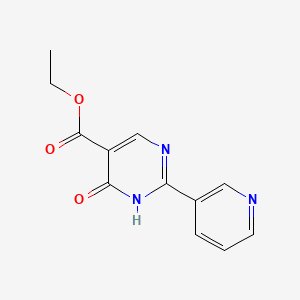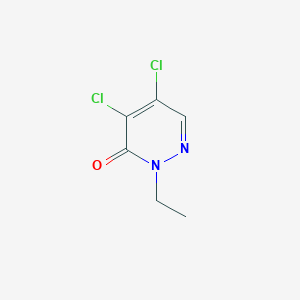
4,5-二氯-2-乙基-3(2H)-哒嗪酮
描述
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are heterocyclic compounds that have shown a variety of pharmacological activities, including platelet aggregation inhibition and hypotensive effects . These compounds have been the subject of various synthetic efforts to explore their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical reactions. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives includes Friedel-Crafts acylation followed by cyclization of the intermediary keto acid with hydrazine hydrate . Another approach to synthesizing pyridazinone derivatives is through the Dieckmann cyclization of α-keto esters . These synthetic routes provide access to a diverse array of pyridazinone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further substituted at various positions to yield compounds with different properties. The structural elucidation of these compounds is typically achieved through spectral data and chemical evidence . The presence of substituents on the pyridazinone ring can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the chloro derivative of a pyridazinone can react with sodium azide, benzyl amine, and anthranilic acid to yield different products . Additionally, the reactions of dihalo-pyridazinones with ammonia and amines can result in mixtures of amino-halo-pyridazinones, which can be separated by chromatography . These reactions demonstrate the chemical versatility of the pyridazinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The pharmacological properties, such as platelet aggregation inhibition and hypotensive effects, are particularly notable in certain pyridazinone derivatives, with some exhibiting significantly greater activity than well-known drugs like acetylsalicylic acid . The physical and chemical properties of these compounds are crucial for their potential therapeutic applications and are often characterized using various analytical techniques.
科学研究应用
吡啶二酮衍生物概述
吡啶二酮,包括 4,5-二氯-2-乙基-3(2H)-吡啶二酮,因其广泛的生物活性而闻名。这些化合物因其药理特性而被广泛研究。吡啶二酮的衍生物已显示出对环氧合酶-2 (COX-2) 的有效且选择性抑制活性,使其成为治疗与关节炎等疾病相关的疼痛和炎症的潜在候选药物。它们选择性抑制 COX-2 而对 COX-1 的影响最小,这将它们与传统的抗炎药区分开来,在胃肠道毒性方面提供了良好的安全性 (Asif, 2016)。
合成和应用
吡啶二酮及其类似物的合成主要涉及将肼衍生物添加到适当取代的碳链中。这一合成途径已导致产生各种具有显着生物活性的吡啶二酮衍生物,尤其是在心血管系统中。吡啶二酮的结构灵活性允许引入不同的部分,这已被用于增强其生物功效和在药物化学中的适用性 (Jakhmola et al., 2016)。
唑并[d]吡啶二酮在药物化学中的作用
唑并[d]吡啶二酮与 4,5-二氯-2-乙基-3(2H)-吡啶二酮具有相同的核心结构,已被确认为药物化学中的特权结构。它们表现出广泛的药理活性,包括抗糖尿病、抗哮喘、抗癌、镇痛、抗炎、抗血栓、抗抑郁和抗菌活性。它们对 PDE、COX 和 DPP-4 等靶标的重要性凸显了唑并[d]吡啶二酮在药物开发中的多功能性。这强调了 4,5-二氯-2-乙基-3(2H)-吡啶二酮衍生物在有助于设计和开发新的治疗剂方面具有潜力 (Tan & Ozadali Sari, 2020)。
属性
IUPAC Name |
4,5-dichloro-2-ethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBYCKLNOVDZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350287 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
CAS RN |
33098-10-1 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

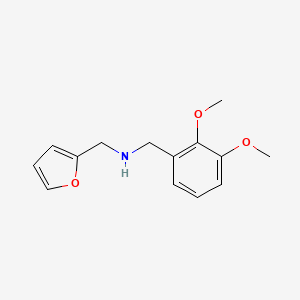
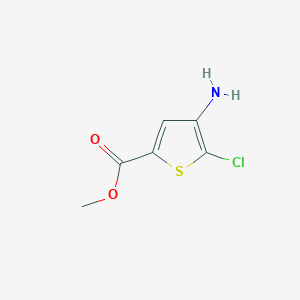
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)

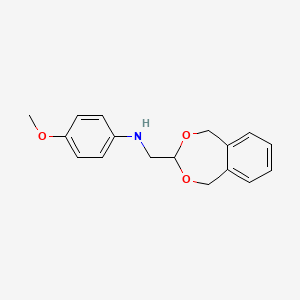
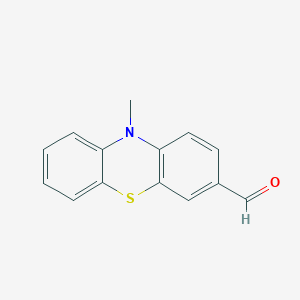
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)
